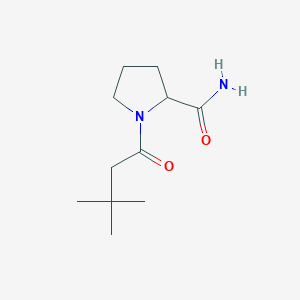
1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of organic compounds known as oligopeptides . It is used as a reagent in the synthesis of PROTAC compounds that mediate the degradation of oncogenic c-ABL and BCR-ABL .
Synthesis Analysis
The synthesis of this compound involves the use of different cyclic or acyclic precursors . The pyrrolidine ring can be constructed from these precursors under certain reaction conditions . Alternatively, preformed pyrrolidine rings can be functionalized to create this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is non-planar, which allows for increased three-dimensional coverage . The stereogenicity of the carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.28 . It is a powder or crystal at room temperature . The melting point is between 127-129 degrees Celsius .Scientific Research Applications
Antituberculosis Activity
The development of compounds with potent anti-tuberculosis activity is crucial in the fight against multi- and extensive drug-resistant Mycobacterium tuberculosis strains. A study by Moraski et al. (2011) introduced a set of compounds evaluated for their in vitro anti-tuberculosis efficacy. These compounds demonstrated remarkable selectivity and potency against various tuberculosis strains, with some having minimum inhibitory concentration (MIC) values of ≤ 1 μM. This highlights the potential of novel drug-like classes, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, in providing effective treatments against drug-resistant TB, showcasing a promising application area for related compounds like 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide in medicinal chemistry and drug development (Moraski et al., 2011).
Polymer Synthesis and Characterization
Polyamides are significant in materials science for their excellent thermal stability and mechanical properties. Faghihi and Mozaffari (2008) synthesized new polyamides through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with derivatives of aromatic diamines. These polymers exhibited high yield, inherent viscosities, and solubility in polar solvents, underlining the versatility of pyridine derivatives in synthesizing novel polyamides with desirable properties for various applications, including coatings, films, and fibers (Faghihi & Mozaffari, 2008).
DNA Binding Agents
Designing peptides that specifically bind to DNA sequences is crucial in gene therapy and molecular biology. Wade, Mrksich, and Dervan (1992) designed synthetic analogs of natural products that bind specifically to certain DNA sequences. These peptides demonstrate how modifications in chemical structures, similar to the core motif in this compound, can lead to the development of highly specific DNA-binding agents. This application is essential for targeted gene regulation and understanding DNA-protein interactions (Wade et al., 1992).
Anti-Inflammatory and Antifungal Agents
The synthesis of potential antifungal and anti-inflammatory products is a critical area of pharmaceutical research. Oudir et al. (2006) demonstrated a method leading to high-yield production of 4,6-dimethoxy-1,3,5-triazines, applied to N-benzylpyroglutamic acids. This study showcases the potential of chemical modifications in pyrrolidine derivatives for creating compounds with desired biological activities, opening avenues for developing new therapeutic agents (Oudir et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, such as the pyrrolidine ring, is becoming increasingly important in the development of clinically active drugs .
properties
IUPAC Name |
1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)7-9(14)13-6-4-5-8(13)10(12)15/h8H,4-7H2,1-3H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZXHEIKFPGQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


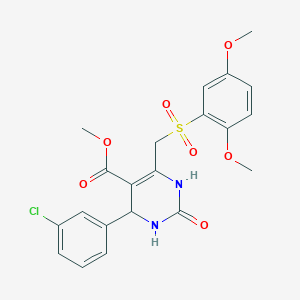
![6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2814927.png)
![7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2814928.png)
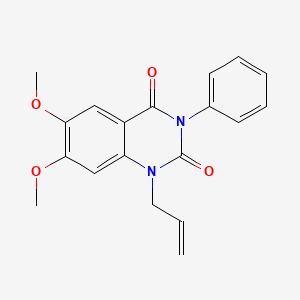
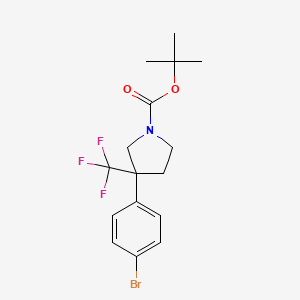
![5-(3-chlorophenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2814932.png)
![N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2814933.png)
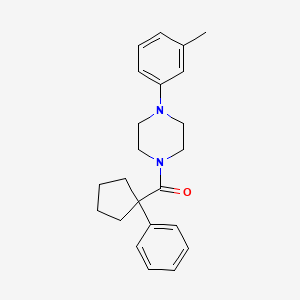


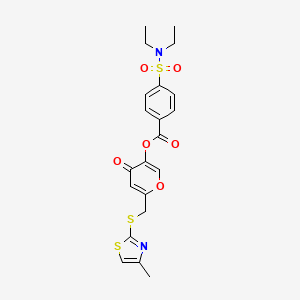
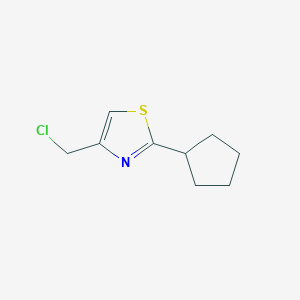
![2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide](/img/structure/B2814943.png)